NSD3-IN-1, a compound targeting the nuclear receptor-binding SET domain 3, is part of a family of proteins that play crucial roles in epigenetic regulation, particularly in histone methylation. The NSD3 protein, also known as WHSC1L1, is involved in various biological processes including chromatin modification, transcriptional regulation, and DNA repair. Its dysregulation has been linked to several cancers, making it a significant target for therapeutic interventions. This compound is classified under small molecule inhibitors specifically designed to inhibit the enzymatic activity of NSD3.
NSD3-IN-1 was developed as part of research efforts to create selective inhibitors against NSD3, which has been found to be overexpressed in various cancers such as pancreatic cancer and squamous cell lung cancer. The compound is classified as a small molecule inhibitor targeting histone methyltransferases, particularly those in the NSD family. Its design is based on structural insights into the binding interactions between NSD3 and its substrates.
The synthesis of NSD3-IN-1 involves several key steps:
NSD3-IN-1 features a specific molecular structure designed to interact with the active site of NSD3. Key structural elements include:
The primary reaction mechanism involves:
NSD3-IN-1 exerts its effects through a competitive inhibition mechanism:
NSD3-IN-1 holds potential applications in:
The ongoing research into compounds like NSD3-IN-1 highlights their significance in understanding cancer biology and developing novel therapeutic strategies targeting epigenetic modifications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2